molecular formula C8H14BrNO3 B1616131 N-(2-Bromopropionyl)-DL-norvaline CAS No. 7154-28-1

N-(2-Bromopropionyl)-DL-norvaline

Cat. No.: B1616131
CAS No.: 7154-28-1
M. Wt: 252.11 g/mol
InChI Key: IHAIHVWQEFQBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromopropionyl)-DL-norvaline is a useful research compound. Its molecular formula is C8H14BrNO3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7154-28-1

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

IUPAC Name

2-(2-bromopropanoylamino)pentanoic acid

InChI

InChI=1S/C8H14BrNO3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

IHAIHVWQEFQBFU-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)NC(=O)C(C)Br

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)Br

Other CAS No.

7154-28-1

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Routes for N 2 Bromopropionyl Dl Norvaline

Direct Synthetic Pathways and Optimization

The primary route for synthesizing N-(2-Bromopropionyl)-DL-norvaline involves the direct acylation of the amino acid DL-norvaline. This approach is favored for its straightforwardness, though its efficiency is highly dependent on the careful control of reaction parameters.

N-Acylation of DL-Norvaline with 2-Bromopropionyl Halides

The most common method for the synthesis of this compound is the N-acylation of DL-norvaline using a 2-bromopropionyl halide, typically 2-bromopropionyl chloride or bromide. This reaction is a classic example of the Schotten-Baumann reaction, a widely used method for forming amides from amines and acid chlorides. osi.lvresearchgate.net In this procedure, the amino group of DL-norvaline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropionyl halide.

The reaction is typically conducted in a two-phase solvent system, consisting of water and a non-miscible organic solvent like dichloromethane (B109758) or diethyl ether. researchgate.net An aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial. osi.lvnih.gov The base serves two main purposes: it neutralizes the hydrohalic acid (e.g., HCl) that is generated as a byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. osi.lv Secondly, it deprotonates the amino acid's carboxylic acid group, which can improve its solubility in the aqueous phase. The starting materials and the final N-acylated product typically reside in the organic phase. researchgate.net

Investigation of Reaction Parameters and Yield Enhancement

The efficiency and yield of the N-acylation of DL-norvaline are sensitive to several reaction parameters. Optimization of these conditions is essential to maximize product formation and minimize side reactions, such as the hydrolysis of the acyl halide. digitellinc.com

Key parameters that influence the reaction include:

pH and Base: The pH of the aqueous phase must be carefully controlled. A sufficiently basic environment is needed to neutralize the acid byproduct, but an excessively high pH can promote the hydrolysis of the 2-bromopropionyl halide. Studies on related amino acid acylations have shown that an optimal pH range, for instance between 10 and 13 for lauroyl lysine (B10760008) synthesis, can significantly impact yield. nih.gov The choice of base, such as NaOH or K₂CO₃, also plays a role.

Temperature: The reaction is highly exothermic, and careful temperature control is necessary to prevent side reactions and degradation of the product. digitellinc.com Reactions are often run at low temperatures, such as 0-5 °C, especially during the addition of the acyl halide.

Solvent System: While the classic Schotten-Baumann reaction uses a biphasic water/organic solvent system, variations exist. Some methods utilize a single solvent like tetrahydrofuran (B95107) in the presence of a base and a phase-transfer catalyst. nih.gov In continuous flow systems, the choice of solvent is critical for managing mixing and suppressing the undesired hydrolysis of the electrophile. digitellinc.com

Reagent Stoichiometry and Addition: The molar ratio of the reactants and the rate of addition of the acyl halide are critical. A slow, controlled addition of the 2-bromopropionyl halide to the cooled solution of DL-norvaline and base helps to maintain a low concentration of the acyl halide, favoring the desired amidation over hydrolysis. digitellinc.com

ParameterInfluence on ReactionOptimized Condition Example
pH Affects nucleophilicity of the amine and stability of the acyl halide.Maintained in a basic range (e.g., pH 10-13) to neutralize acid byproduct without excessive hydrolysis of the acyl halide. nih.gov
Temperature Controls reaction rate and minimizes side reactions.Often performed at low temperatures (0-5 °C) to manage the exothermic nature of the reaction. digitellinc.com
Solvent Influences solubility, mixing, and side reactions.Biphasic system (e.g., water/dichloromethane) or single organic solvent with phase-transfer catalyst. researchgate.netnih.gov
Reagent Addition Manages concentration of the acyl halide to favor amidation.Slow, dropwise addition of the acyl halide to the amine solution. digitellinc.com

Stereoselective Synthesis and Chiral Control

Achieving stereochemical control is paramount when specific enantiomers or diastereomers of N-bromopropionyl amino acid derivatives are desired. This involves strategies that either start with chiral materials or introduce chirality during the synthesis in a controlled manner.

Strategies for Enantioselective Formation of N-(2-Bromopropionyl)-L-norvaline and N-(2-Bromopropionyl)-D-norvaline

The synthesis of the specific enantiomers, N-(2-Bromopropionyl)-L-norvaline or N-(2-Bromopropionyl)-D-norvaline, is most directly achieved by starting with the corresponding enantiomerically pure amino acid, L-norvaline or D-norvaline. The subsequent N-acylation with 2-bromopropionyl halide proceeds with the retention of the stereocenter's configuration at the alpha-carbon of norvaline.

The key to this approach is the availability of the chiral norvaline precursors. These are typically obtained through two main routes:

Resolution of DL-Norvaline: Racemic DL-norvaline can be separated into its L- and D-enantiomers using classical resolution techniques, such as fractional crystallization with a chiral resolving agent or through enzymatic resolution.

Asymmetric Synthesis: Enantioselective synthetic strategies can produce L- or D-norvaline directly. For example, a divergent, enantioselective synthesis of L-norvaline has been reported starting from (S)-allylglycine, which is obtained with high enantiomeric excess via asymmetric transfer allylation of a glycine (B1666218) Schiff base. nih.govnih.gov

Once the desired pure enantiomer of norvaline is obtained, the Schotten-Baumann acylation is performed as described previously to yield the target chiral N-acylated product.

Diastereoselective Synthesis of Related N-Bromopropionyl Amino Acid Derivatives

Diastereoselective synthesis becomes relevant when creating molecules with multiple stereocenters, such as N-(2-bromopropionyl) derivatives of other amino acids or when the acylating agent itself is chiral. The goal is to control the formation of one diastereomer over others. A primary strategy involves the use of a chiral auxiliary. osi.lv

In this approach, a chiral auxiliary is attached to the amino acid or the acylating agent. This auxiliary sterically directs the approach of the incoming reagent, favoring the formation of one diastereomer. For instance:

Chiral Auxiliaries on the Amino Acid: The amino acid can be converted into a derivative containing a removable chiral auxiliary, such as an Evans oxazolidinone or Ellman's tert-butanesulfinamide. osi.lvdigitellinc.com Subsequent acylation with 2-bromopropionyl halide would proceed diastereoselectively. After the reaction, the auxiliary is cleaved to yield the desired N-acylated amino acid derivative.

Chiral Acylating Agent: A racemic amino acid could be reacted with an enantiomerically pure 2-bromopropionyl derivative that contains a chiral center. This would result in a mixture of two diastereomers, which are often separable by standard techniques like chromatography or crystallization.

These methods have been successfully applied in the synthesis of various complex amino acid derivatives, including highly functionalized proline derivatives and cyclic quaternary α-amino acids, demonstrating the power of chiral auxiliaries in controlling stereochemistry. nih.gov

Control of Stereochemical Inversion and Retention in Cyclization Reactions

The bromo-substituent in this compound and related N-haloalkyl amino acid derivatives provides a handle for subsequent intramolecular cyclization reactions to form heterocyclic structures, such as piperazinones or other ring systems. The stereochemical outcome of these cyclizations—whether they proceed with retention or inversion of the original stereocenter—can often be controlled by the choice of reaction conditions.

Research on the cyclization of related N-Boc-N-ω-bromoalkyl-α-amino acid derivatives has shown that the stereochemistry can be directed by the base and solvent system. This "memory of chirality" effect allows for an enantiodivergent synthesis where either enantiomer of the cyclic product can be formed from a single chiral precursor.

Key findings indicate that:

Retention of Configuration: Cyclization using potassium amide bases (like KHMDS) in polar aprotic solvents such as DMF tends to proceed with retention of the stereochemical configuration at the α-carbon.

Inversion of Configuration: In contrast, using lithium amide bases (like LiHMDS) in less polar, coordinating solvents such as THF often leads to inversion of the configuration.

This control is attributed to the nature of the enolate intermediate formed. The choice of metal cation (K⁺ vs. Li⁺) and its coordination with the solvent influences the conformation of the enolate, which in turn dictates the facial selectivity of the intramolecular alkylation, leading to either retention or inversion. This principle is a powerful tool in the asymmetric synthesis of complex cyclic amino acid derivatives.

ConditionBaseSolventStereochemical Outcome
1 Potassium Amide (e.g., KHMDS)DMFRetention
2 Lithium Amide (e.g., LiHMDS)THFInversion

Precursor Synthesis and Resolution

The synthesis of the target compound, this compound, begins with the preparation and purification of its fundamental precursor, norvaline. This section details the common synthetic routes to obtain racemic DL-norvaline and the subsequent methods to resolve this mixture into its constituent enantiomers.

Methodologies for the Synthesis of DL-Norvaline Precursors

DL-norvaline is a non-proteinogenic amino acid, an isomer of the more common valine, and serves as a crucial starting material. wikipedia.org Its synthesis is typically achieved through chemical routes starting from readily available materials like n-valeric acid. researchgate.netgoogle.com

A prevalent method involves a two-step process: α-bromination of n-valeric acid followed by ammonolysis. google.com

Bromination: n-Valeric acid is reacted with a brominating agent, such as liquid bromine, often in the presence of a catalyst, to yield α-bromo-n-valeric acid. google.com A variation of this procedure involves the initial conversion of n-valeric acid to its acyl chloride using thionyl chloride, followed by α-position bromination. researchgate.netgoogle.com This one-pot method can achieve high yields, with some reported processes reaching 84.7%. researchgate.net

Table 1: Synthesis of DL-Norvaline from n-Valeric Acid This table summarizes a typical synthetic pathway.

StepReactionReagentsTypical YieldReference
1Acyl Chlorination & Brominationn-Valeric acid, Thionyl chloride, Bromine84.7% researchgate.net
2Ammonolysisα-brominevaleryl chloride, Ammonia88.7% researchgate.net
Overall - - ~75.1% researchgate.net

Chemical and Enzymatic Resolution Techniques for Chiral Norvaline

Since many pharmaceutical applications require enantiomerically pure starting materials, the resolution of racemic DL-norvaline is a critical step. researchgate.net Both chemical and enzymatic methods are employed to separate the D- and L-enantiomers.

Chemical Resolution: This traditional approach often involves forming diastereomeric salts. The racemic mixture is reacted with a chiral resolving agent, creating two diastereomeric salts with different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. acs.org However, these methods can involve multiple, labor-intensive steps. google.com Another technique is preferential crystallization, where a supersaturated solution of the racemate is seeded with crystals of one enantiomer, inducing its crystallization while the other remains in solution. acs.org

Enzymatic Resolution: Enzymatic methods offer high selectivity and operate under mild conditions, presenting an environmentally friendly alternative to chemical synthesis. researchgate.net A common strategy for amino acids is the use of acylase enzymes.

In this process, the racemic DL-norvaline is first acylated, for example, to N-acetyl-DL-norvaline. An enzyme, such as Acylase I, which is stereospecific, is then introduced. google.com The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the free L-norvaline, while leaving the N-acetyl-D-norvaline untouched. google.comtandfonline.com The resulting mixture of L-norvaline and N-acetyl-D-norvaline can then be easily separated. The D-enantiomer can be recovered by subsequent acid hydrolysis of the N-acetyl-D-norvaline. tandfonline.com

A more advanced chemoenzymatic approach involves a multi-enzyme system for producing high-purity L-norvaline. researchgate.net In one such system, D-amino acid oxidase (DAAO) selectively oxidizes D-norvaline from the DL-norvaline mixture into its corresponding keto acid (2-keto-pentanoic acid). researchgate.net Subsequently, a second enzyme, leucine (B10760876) dehydrogenase (LeuDH), catalyzes the asymmetric reduction of this keto acid back into L-norvaline. researchgate.net This process is coupled with a cofactor regeneration system, for instance, using formate (B1220265) dehydrogenase (FDH) to regenerate the necessary NADH. researchgate.net This dynamic kinetic resolution process can theoretically convert 100% of the racemic starting material into the desired L-enantiomer, with reported conversion rates of 96.1% and an enantiomeric excess greater than 99%. researchgate.net

Table 2: Comparison of Resolution Techniques for DL-Norvaline This table compares the key features of chemical and enzymatic resolution methods.

MethodPrincipleAdvantagesDisadvantagesReference
Chemical ResolutionDiastereomeric salt formation, preferential crystallization.Well-established techniques.Often requires stoichiometric resolving agents, multiple steps, potentially lower yields. acs.orggoogle.com
Enzymatic Resolution (Acylase)Enantioselective hydrolysis of an N-acyl derivative.High selectivity, mild conditions, high optical purity. tandfonline.comRequires additional acylation and deacylation steps, theoretical max yield is 50% without racemization of the unwanted enantiomer. google.com
Enzymatic Resolution (DAAO/LeuDH)Dynamic kinetic resolution via oxidation-reduction cycle.High conversion (>96%), excellent enantiomeric excess (>99%), environmentally friendly. researchgate.netRequires a complex multi-enzyme system and cofactor regeneration. researchgate.net

Advanced Synthetic Considerations

The acylation of DL-norvaline with 2-bromopropionyl chloride to form the final product requires careful control to ensure high yield and purity. Key considerations include preventing unwanted side reactions, particularly racemization, and employing highly efficient reagents.

Minimization of Racemization during Acylation Processes

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge in peptide synthesis and related acylation reactions. nih.gov During the activation of an N-protected amino acid for coupling, the α-carbon proton can become acidic, leading to its removal and subsequent loss of stereochemical integrity. nih.govnih.gov The rate of racemization is influenced by factors such as temperature, the nature of the solvent, and the specific coupling reagents used. nih.gov

Several strategies are employed to minimize racemization during the acylation of amino acids like norvaline:

Protecting Groups: The choice of the N-terminal protecting group on the amino acid can influence the rate of racemization. While standard groups like Fmoc and Boc are widely used, they can still be susceptible to racemization under certain activation and deprotection conditions. nih.gov Research into novel protecting groups, such as 2,4-dinitrobenzenesulfonyl (DNPBS), has shown that they can significantly suppress α-carbon racemization during coupling reactions. nih.gov

Coupling Reagents: The reagent used to activate the carboxylic acid for amide bond formation plays a crucial role. Some coupling reagents can increase the risk of racemization. Therefore, careful selection of the activation method is essential.

Reaction Conditions: Mild reaction conditions are generally preferred. Lowering the temperature and minimizing the time the activated amino acid intermediate exists before coupling can reduce the extent of racemization. creation.com The reaction does not proceed through an acyl fluoride (B91410) intermediate but rather involves nucleophilic catalysis, which can occur under mild conditions tolerant of a wide range of protecting groups. researchgate.net

Utilization of Acyl Fluorides and Other Activated Intermediates in Synthesis

To achieve efficient acylation, the carboxylic acid of the acylating agent (2-bromopropionic acid) must be activated. Acyl chlorides are common activating groups, but acyl fluorides have emerged as valuable and highly reactive intermediates in organic synthesis, particularly in peptide chemistry. thieme-connect.com

Acyl fluorides offer several advantages over their chloride and bromide counterparts:

Reactivity: They are highly reactive towards aminolysis (reaction with an amine like norvaline). researchgate.net

Stability: They exhibit greater stability towards hydrolysis, making them more tolerant of aqueous workup conditions. researchgate.net

Reduced Racemization: The use of fluorinating agents to generate acyl fluorides for peptide couplings has been shown to proceed with minimal to no epimerization (a form of racemization). rsc.orgrsc.org

A novel and efficient method for generating acyl fluorides involves the use of ex situ generated thionyl fluoride (SOF₂). rsc.orgnih.gov This reagent can be prepared from inexpensive commodity chemicals and rapidly converts carboxylic acids into their corresponding acyl fluorides under mild conditions. rsc.orgrsc.org This method is notable for affording dipeptides in a one-pot, column-free protocol with high yields (65–97%) and retention of optical purity. rsc.orgrsc.org This approach is applicable to both liquid-phase and solid-phase peptide synthesis, showcasing its versatility. rsc.orgnih.gov

The synthesis of this compound can therefore be optimized by converting 2-bromopropionic acid into 2-bromopropionyl fluoride. This activated intermediate would then react cleanly with DL-norvaline to form the desired product, potentially with fewer side products and under milder conditions than traditional methods using acyl chlorides.

Table 3: Activating Agents for Acylation This table outlines the characteristics of different activated intermediates used in amide synthesis.

Activated IntermediateGeneration MethodAdvantagesDisadvantagesReference
Acyl ChlorideReaction of carboxylic acid with thionyl chloride or oxalyl chloride.Common, inexpensive, highly reactive.Highly sensitive to moisture, can promote side reactions and racemization. researchgate.net
Acyl FluorideReaction with fluorinating agents (e.g., SOF₂). nih.govHighly reactive, more stable to hydrolysis than acyl chlorides, minimizes racemization. researchgate.netrsc.orgFluorinating agents can be specialized or require careful handling. thieme-connect.com
Activated Esters (e.g., HOBt, NHS)Reaction of carboxylic acid with agents like HOBt or NHS in the presence of a carbodiimide (B86325) (e.g., WSCI). nih.govGood yields, can be a two-stage procedure allowing for purification of the intermediate. nih.govMay require additional reagents and steps compared to direct conversion to an acyl halide. nih.gov

Compound Index

Chemical Reactivity and Mechanistic Investigations of N 2 Bromopropionyl Dl Norvaline

Nucleophilic Substitution Chemistry of the Bromopropionyl Moiety

The presence of a bromine atom on the carbon adjacent to the carbonyl group of the propionyl moiety renders this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the molecule's chemical behavior.

The structure of N-(2-Bromopropionyl)-DL-norvaline contains both a nucleophilic center (the nitrogen of the amide or the oxygen of the carboxylate) and an electrophilic center (the carbon bearing the bromine atom). This arrangement allows for the possibility of intramolecular cyclization reactions. mdpi.com Depending on the reaction conditions, different cyclization pathways can be favored, leading to the formation of various heterocyclic structures. For instance, under basic conditions, deprotonation of the amide nitrogen or the carboxylic acid can enhance their nucleophilicity, facilitating an intramolecular SN2 reaction that displaces the bromide ion and results in a cyclic product. The regioselectivity of this cyclization is influenced by factors such as ring strain of the potential products and the conformational flexibility of the acyclic precursor. Many strategies have been developed for intramolecularly-activated prodrugs, where cyclization is a key step in releasing the active drug. mdpi.com

Cyclization Pathway Conditions Potential Product Type
N-acylationBaseLactam derivative
O-acylationAcid or BaseCyclic imide or related heterocycle

This table is based on general principles of intramolecular reactions and known pathways for similar molecules.

The electrophilic carbon atom of the bromopropionyl group readily reacts with a variety of external nucleophiles. libretexts.org These reactions typically proceed via a second-order nucleophilic substitution (SN2) mechanism. nih.gov The rate and outcome of these reactions are dependent on the strength and nature of the nucleophile. nih.gov

Common nucleophiles and their expected reactions include:

Amines: Primary and secondary amines can displace the bromide to form the corresponding N-substituted amino acid derivatives.

Thiols: Thiolates are potent nucleophiles and react efficiently to yield thioether-containing products. nih.gov

Hydroxides: Under basic conditions, hydroxide (B78521) ions can lead to the formation of the corresponding α-hydroxy acid derivative.

Azides: Azide ions can be used to introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions.

The reactivity of the amide nitrogen in this compound is generally lower than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. libretexts.org

Amide Bond Transformations and Derivatives

The amide bond in this compound provides another site for chemical modification, allowing for the synthesis of a range of derivatives.

While the amide nitrogen is less nucleophilic than an amine, it can still undergo acylation reactions under appropriate conditions. nih.gov For instance, reaction with highly reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a strong base, can lead to the formation of N-acylated products. These reactions are fundamental in peptide synthesis and modification. nsf.gov

This compound serves as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability or oral bioavailability. nih.gov The reactive bromopropionyl group can be used to link the norvaline moiety to other amino acids or peptide fragments. Furthermore, intramolecular reactions, as discussed previously, can lead to the formation of cyclic peptidomimetic structures. mdpi.com These cyclic structures often exhibit constrained conformations which can be beneficial for biological activity. nih.gov

Reactant Reaction Type Product Class
Amino acid esterNucleophilic substitutionDipeptide derivative
DipeptideAcylation/SubstitutionModified tripeptide
Internal nucleophileIntramolecular cyclizationCyclic peptidomimetic

This table illustrates potential synthetic applications of this compound in creating peptidomimetic structures.

Electrophilic Nature and Adduct Formation

The electrophilic character of the α-bromo-substituted carbon atom is a defining feature of this compound's reactivity, leading to the formation of covalent adducts with various nucleophiles. nih.gov This propensity for adduct formation is a key aspect of its chemical behavior and has been studied in the context of its interaction with biological macromolecules.

In biological systems, nucleophilic side chains of amino acids in proteins, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the amino group of lysine (B10760008), can react with electrophiles like this compound to form stable covalent adducts. nih.govberkeley.edu The formation of such adducts can alter the structure and function of the protein. The study of adduct formation is crucial for understanding the mechanisms of action of various electrophilic compounds. nih.govnih.gov

Covalent Interactions with Biological Nucleophiles

The electrophilic nature of the α-bromo amide moiety in this compound facilitates its covalent interaction with various biological nucleophiles, primarily through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond. The general mechanism for this reaction with a generic nucleophile (Nu:) is depicted as an SN2 reaction. The rate of this type of reaction can be influenced by the polarity of the solvent. nih.gov

Within a biological context, the side chains of several amino acid residues in proteins can act as potent nucleophiles. The reactivity of these residues is a critical factor in understanding the potential for covalent modification of proteins by compounds like this compound. The most significant biological nucleophiles include the sulfhydryl group of cysteine, the imidazole ring of histidine, the amino group of lysine, and the hydroxyl groups of serine and threonine. nih.gov

Studies on analogous α-haloamides and N-bromoacetyl-modified peptides confirm their reactivity towards these nucleophilic amino acids. nih.govnih.gov In particular, the reaction with the sulfhydryl group of cysteine is well-documented and forms the basis for techniques such as peptide cyclization and the formation of peptide-protein conjugates. nih.govgoogle.com The high nucleophilicity of the cysteine thiolate anion makes it a primary target for alkylation by α-bromo amides.

While cysteine is often the most reactive residue, research on similar alkyl bromide-containing non-canonical amino acids has demonstrated a broader reactivity profile. These studies have shown that such compounds can also react with other nucleophilic amino acids, including aspartate, glutamate, serine, threonine, histidine, and tyrosine, albeit generally at a lower efficiency than with cysteine. nih.govCurrent time information in Pasuruan, ID. This suggests that this compound is likely to exhibit a similar broad reactivity, enabling it to form covalent bonds with a variety of protein targets, not limited to those containing accessible cysteine residues.

The table below summarizes the potential biological nucleophiles and the nature of the covalent bond formed upon reaction with this compound, based on the known reactivity of analogous α-haloamides.

Biological Nucleophile Amino Acid Residue Type of Covalent Bond Formed
ThiolCysteineThioether
ImidazoleHistidineAlkylated Imidazole
AmineLysine (ε-amino group)Secondary Amine
CarboxylateAspartate, GlutamateEster
HydroxylSerine, ThreonineEther
PhenolTyrosinePhenolic Ether

Investigation of Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The kinetics of nucleophilic substitution reactions involving α-haloamides are typically studied to determine the rate constants, which quantify the reaction speed. These reactions generally follow second-order kinetics, where the rate is proportional to the concentrations of both the electrophile (this compound) and the nucleophile.

Studies on the reaction of N-acetyl-L-cysteine (a thiol nucleophile) with α,β-unsaturated thiol esters have demonstrated the significant influence of pH on the reaction rate, with higher pH leading to faster reactions due to the increased concentration of the more nucleophilic thiolate anion. nih.gov A similar pH dependence is expected for the reaction of this compound with cysteine.

Furthermore, the nucleophilicity of the reacting species plays a dominant role. For instance, at the same concentration and pH, N-acetyl-L-cysteine was found to react approximately 300-fold faster than N(2)-acetyl-L-lysine with a crotonyl thiol ester, highlighting the superior reactivity of thiols over amines under these conditions. nih.gov

While direct kinetic data for this compound is absent, the following table presents representative kinetic data from a study on the reaction of a model peptide containing a cysteine residue with an external electrophile, which can serve as an analogy.

Table of Representative Kinetic Data for a Thiol-Electrophile Reaction (Data adapted from a study on the reaction of thiyl radicals with amino acids in model peptides)

Reacting Species Rate Constant (k) Reaction Type Reference
Cys thiyl radical + Gly~ 10⁵ M⁻¹s⁻¹Hydrogen Transfer nih.gov
Cys thiyl radical + Ala~ 10⁴ M⁻¹s⁻¹Hydrogen Transfer nih.gov

Note: This data is for a radical-mediated hydrogen transfer reaction and not a direct nucleophilic substitution. It is provided to illustrate the magnitude of rate constants in related peptide reactions. Direct kinetic data for this compound is not available.

Thermodynamics:

The thermodynamic profile of the covalent modification reaction determines its spontaneity and the stability of the resulting product. The key thermodynamic parameters are the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS). A negative ΔG indicates a spontaneous reaction.

Computational studies on the reaction of other electrophiles with cysteine have been used to elucidate the reaction mechanism and the associated energy barriers, providing theoretical estimates of the thermodynamic and kinetic parameters. rsc.orgnih.gov Similar computational approaches could be applied to this compound to predict its reactivity profile in the absence of experimental data.

Computational and Theoretical Studies on N 2 Bromopropionyl Dl Norvaline

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule. For N-(2-Bromopropionyl)-DL-norvaline, these studies provide insights into its stability, reactivity, and bonding characteristics at a sub-atomic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be characterized using methods like Density Functional Theory (DFT). biointerfaceresearch.com These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. The analysis of the electronic structure includes the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. In molecules like this compound, the electron density in the HOMO is expected to be concentrated around the carboxyl and amide groups, as well as the bromine atom, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl carbons and the carbon atom bonded to the bromine, which are electrophilic centers.

Prediction of Reactivity Descriptors and Reaction Pathways

Based on the electronic structure calculations, several reactivity descriptors can be derived. These descriptors, conceptualized within the framework of DFT, help in predicting the chemical behavior of the molecule. nih.gov

Table 1: Predicted Reactivity Descriptors for this compound

DescriptorPredicted ValueSignificance
Ionization Potential (I)~9.5 eVEnergy required to remove an electron.
Electron Affinity (A)~1.2 eVEnergy released upon gaining an electron.
Electronegativity (χ)~5.35 eVTendency to attract electrons.
Chemical Hardness (η)~4.15 eVResistance to change in electron distribution.
Electrophilicity Index (ω)~3.45 eVPropensity to act as an electrophile.

Note: The values presented are hypothetical and representative of what would be expected for a molecule of this nature based on computational models.

These descriptors are invaluable for predicting potential reaction pathways. For instance, the electrophilicity index suggests that this compound would be susceptible to nucleophilic attack, a common reaction for alpha-bromo amides. Theoretical studies can map out the potential energy surface of such reactions, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding.

Conformational Analysis and Energetics

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound, with its rotatable single bonds, can exist in numerous conformations.

Exploration of Low-Energy Conformations via Molecular Mechanics and Dynamics

To explore the vast conformational space of this compound, computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. nih.gov MM methods use a classical force field to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape. This can identify a set of low-energy conformers.

Following this initial exploration, MD simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. For this compound, key dihedral angles, such as those around the amide bond and the chiral centers, would be the primary focus of such an analysis.

Solvent Effects on Conformational Preferences

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. rsc.orgnih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. rsc.orgnih.gov

In a non-polar solvent, intramolecular hydrogen bonds may be favored, leading to more compact conformations. Conversely, in a polar solvent like water, the molecule may adopt a more extended conformation to maximize interactions with the solvent molecules. nih.gov The relative energies of different conformers can be recalculated in the presence of various solvents to predict these shifts in conformational equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers in Different Solvents

ConformerRelative Energy in Vacuum (kcal/mol)Relative Energy in Water (kcal/mol)Relative Energy in Chloroform (kcal/mol)
Extended0.00.00.8
Folded (Intramolecular H-bond)0.51.20.0
Globular1.82.51.5

Note: These values are for illustrative purposes to demonstrate the potential impact of solvent on conformational stability.

Molecular Modeling of Interactions (Non-Clinical)

Molecular modeling techniques, such as molecular docking, can be used to predict and analyze the non-covalent interactions between this compound and other molecules, such as proteins or enzymes. While falling under a non-clinical scope, these studies are fundamental for understanding potential biochemical interactions.

In a typical molecular docking study, the conformational flexibility of this compound would be considered as it is positioned into the binding site of a target macromolecule. A scoring function is then used to estimate the binding affinity, ranking different binding poses. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, that contribute to the stability of the complex. Such studies provide valuable, albeit theoretical, insights into the molecular recognition processes involving this compound.

Ligand-Target Docking for Identification of Potential Protein-Binding Sites

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential protein targets for a given ligand, such as this compound. The process involves generating a three-dimensional structure of the ligand and docking it into the binding sites of a library of known protein structures.

The docking process for this compound would typically utilize a program like AutoDock or Schrödinger's CovDock, the latter being specifically designed for covalent inhibitors. nih.gov A virtual screening campaign could be conducted against a database of protein structures, such as the Protein Data Bank (PDB). The algorithm would systematically place the ligand in various orientations within the binding pocket of each protein and calculate a scoring function to estimate the binding affinity. This score is often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a more favorable interaction.

The results of such a screen would highlight proteins with a high predicted affinity for this compound. For instance, given its structure, potential targets could include enzymes that recognize amino acids or have a reactive cysteine residue in their active site, such as certain proteases or kinases. The output would typically be a ranked list of potential protein targets, along with the predicted binding poses and energies.

Table 1: Hypothetical Results of a Ligand-Target Docking Screen for this compound
Protein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesPotential Interaction Type
Cysteine Protease (e.g., Papain)-8.5Cys25, His159, Gln19Covalent, Hydrogen Bond
Amino Acid Transporter (e.g., ASCT2)-7.2Asp460, Ser353, Thr468Hydrogen Bond, Hydrophobic
Kinase (e.g., EGFR)-6.8Cys797, Met793, Leu718Covalent, Hydrophobic

Simulation of Covalent Binding Mechanisms with Cysteine Residues

The presence of a bromine atom on the propionyl group of this compound suggests that it may act as a covalent inhibitor, particularly towards nucleophilic residues like cysteine. The covalent binding mechanism is often a Michael addition reaction. researchgate.net Computational simulations, specifically using quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the step-by-step process of this covalent bond formation.

In a typical simulation, the this compound molecule and the active site of a target cysteine-containing protein would be modeled. The QM region would encompass the ligand and the key amino acid residues directly involved in the reaction, such as the cysteine thiol group and any nearby catalytic residues. The remainder of the protein and the solvent would be treated with a classical molecular mechanics force field. This hybrid approach allows for an accurate description of the electronic rearrangements during bond formation and breaking, while keeping the computational cost manageable.

The simulation would map out the reaction pathway, identifying the transition state and calculating the activation energy barrier. This provides insights into the kinetics of the covalent modification. Factors such as the orientation of the ligand in the active site, the protonation state of the cysteine thiol, and the role of neighboring amino acids in facilitating the reaction can be investigated in detail. nih.gov

Table 2: Hypothetical QM/MM Simulation Parameters and Results for the Reaction of this compound with a Cysteine Residue
ParameterValue/Description
QM MethodDensity Functional Theory (DFT) with B3LYP functional
Basis Set6-31G(d,p)
MM Force FieldAMBER
Key Residues in QM regionCys25, His159
Calculated Activation Energy15.2 kcal/mol
Reaction MechanismSN2 displacement of bromide by the cysteine thiolate

Computational Elucidation of Three-Dimensional Structures of Derivatives

To explore the structure-activity relationship (SAR) of this compound, various derivatives can be designed and their three-dimensional structures and properties can be predicted computationally. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful method for this purpose. nih.govmdpi.com This technique correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields.

The process begins by creating a library of virtual derivatives of this compound. This could involve modifying the norvaline side chain, substituting the bromine with other halogens, or altering the propionyl group. For each derivative, a low-energy 3D conformation is generated. These aligned structures are then placed in a grid, and the steric and electrostatic interaction energies are calculated at each grid point.

Statistical methods, such as Partial Least Squares (PLS), are then used to build a QSAR model that relates these 3D fields to the experimentally determined (or predicted) biological activity. The resulting model can be visualized as contour maps, highlighting regions where, for example, bulky groups or positive electrostatic potential would increase or decrease activity. This provides a roadmap for designing more potent and selective inhibitors. cresset-group.com

Table 3: Hypothetical 3D-QSAR Analysis of this compound Derivatives
Derivative ModificationPredicted pIC50Key Steric ContributionKey Electrostatic Contribution
Parent Compound5.5--
Norvaline to Leucine (B10760876)5.8Favorable bulky groupNeutral
Bromine to Chlorine5.3NeutralLess favorable electronegativity
Propionyl to Butyryl5.6Slightly favorable chain extensionNeutral

Lack of Publicly Available Research on this compound Prevents Detailed Analysis of Its Enzymatic and Biochemical Interactions

A thorough investigation of scientific literature and chemical databases reveals a significant scarcity of specific research on the chemical compound this compound. While the structural components of the molecule—a brominated propionyl group attached to the amino acid norvaline—suggest potential reactivity and biochemical interactions, there is no direct evidence or detailed study available in the public domain to substantiate a comprehensive analysis as requested.

The requested article outline focuses on highly specific enzymatic and biochemical interactions, including its role in probing aminoacyl-tRNA synthetase activity, its modulation of enzymes such as arginase and branched-chain amino acid aminotransferase, and its application as a cysteine-reactive chemical probe. Despite extensive searches for the compound and related derivatives, no studies were found that specifically investigate this compound in these contexts.

General information exists for related classes of compounds. For instance, N-bromoacetyl-modified peptides and other α-haloacyl amino acid derivatives are known to act as alkylating agents and have been used in biochemical studies as covalent inhibitors or probes for enzymes with reactive nucleophilic residues, such as cysteine. However, extrapolating these general reactivities to this compound without specific experimental data would be speculative and would not meet the standards of scientific accuracy.

Consequently, it is not possible to provide a detailed and informative article on the enzymatic and biochemical interactions of this compound that adheres to the specified outline, as the foundational research and data are not available in published scientific literature. Further empirical research would be required to elucidate the specific interactions and applications of this compound.

Enzymatic and Biochemical Interactions of N 2 Bromopropionyl Dl Norvaline Non Clinical Focus

Application as a Cysteine-Reactive Chemical Probe

Utility in Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a strategy that employs small molecule probes to covalently label active enzymes in a complex proteome. wikipedia.orgmdpi.comnih.govnih.gov These probes typically consist of a reactive group, or "warhead," that forms a covalent bond with a catalytically active amino acid residue, a linker, and a reporter tag for detection and identification. nih.gov The reactivity of the probe is directed toward the active state of an enzyme, allowing for a direct measure of its functional status, which is an advantage over traditional methods that measure protein or mRNA abundance. wikipedia.org

N-(2-Bromopropionyl)-DL-norvaline possesses the key features of a potential activity-based probe warhead. The electrophilic carbon atom alpha to the carbonyl group and the bromine atom is susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes. This can lead to the formation of a stable, covalent bond between the probe and the enzyme, effectively "tagging" it for subsequent analysis. researchgate.net The DL-norvaline component of the molecule can influence its specificity, potentially directing the probe toward the active sites of enzymes that recognize amino acids or similar structures.

The general workflow for utilizing a compound like this compound in an ABPP experiment would involve its introduction into a biological sample, such as a cell lysate or even intact cells. After an incubation period to allow for covalent modification of target enzymes, the proteome is analyzed to identify the proteins that have been labeled. This identification is often achieved through mass spectrometry-based proteomic techniques. nih.gov

Table 1: Key Components of an Activity-Based Probe

ComponentFunctionExample in this compound Context
Reactive Group (Warhead) Forms a covalent bond with the target enzyme's active site.The 2-bromopropionyl group, with its electrophilic alpha-carbon.
Binding Group/Linker Provides specificity for the target enzyme class and connects the warhead to a reporter tag.The DL-norvaline moiety can act as a binding group. A linker would need to be synthetically added.
Reporter Tag Enables detection and identification of labeled proteins (e.g., fluorophore, biotin).Would need to be synthetically attached to the this compound structure for practical use as a probe.

Identification of Cysteine-Containing Protein Targets

The thiol group of cysteine is a particularly strong nucleophile under physiological conditions, making it a common target for electrophilic probes in ABPP. nih.gov The alpha-bromo amide structure of this compound is well-suited to react with cysteine residues through a nucleophilic substitution reaction, resulting in the displacement of the bromide ion and the formation of a stable thioether linkage. nih.gov This reactivity makes it a putative tool for identifying and profiling the activity of cysteine-containing proteins, a diverse group that includes enzymes such as proteases, kinases, and oxidoreductases.

The process of identifying these targets involves the aforementioned ABPP workflow. By comparing the protein labeling profiles between a control sample and a sample treated with this compound, researchers can identify proteins that are specifically targeted by the compound. Advanced proteomic techniques can even pinpoint the exact site of covalent modification on the protein, confirming the interaction with a specific cysteine residue. nih.govscienceopen.com

Investigation in Broader Biochemical Pathways (Excluding Therapeutic/Safety Outcomes)

Beyond its application in identifying specific protein targets, the introduction of a reactive compound like this compound can be used to probe broader biochemical pathways and cellular responses to chemical perturbations.

Impact on Metabolic Fluxes in Model Organisms

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.comnih.govmdpi.comspringernature.com By introducing stable isotope-labeled substrates into a model organism and tracking their incorporation into various metabolites, researchers can map the flow of molecules through metabolic pathways. medchemexpress.comspringernature.com The introduction of a perturbing agent, such as this compound, can alter these metabolic fluxes by inhibiting key enzymes.

If this compound were to covalently modify and inhibit an enzyme involved in a central metabolic pathway (e.g., glycolysis, the citric acid cycle, or amino acid metabolism), this would lead to a rerouting of metabolic intermediates. For example, inhibition of an enzyme in glycolysis would be expected to cause an accumulation of metabolites upstream of the inhibited step and a depletion of downstream metabolites. These changes in metabolite levels and isotopic labeling patterns can be measured, providing insights into the site of action of the compound and the robustness and flexibility of the metabolic network.

Table 2: Potential Effects of an Enzyme Inhibitor on Metabolic Flux

ScenarioExpected Observation in Metabolic Flux Analysis
Inhibition of a key glycolytic enzyme Accumulation of upstream glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate). Depletion of downstream intermediates (e.g., pyruvate, lactate).
Disruption of the citric acid cycle Altered ratios of citric acid cycle intermediates. Potential shift towards alternative energy-generating pathways.
Inhibition of an amino acid biosynthetic enzyme Accumulation of the precursor metabolite. Depletion of the target amino acid and its downstream products.

Cellular Responses to Perturbations by Halogenated Amino Acid Derivatives

The covalent modification of proteins by electrophilic compounds like this compound can trigger a variety of cellular responses as the cell attempts to mitigate the effects of the chemical insult. These responses are not directly related to a therapeutic or toxic outcome but are rather fundamental biochemical processes.

One such response is the activation of cellular stress pathways. The modification of proteins can lead to their misfolding or aggregation, which can induce the unfolded protein response (UPR) or heat shock response. These pathways aim to restore protein homeostasis by upregulating the expression of chaperone proteins that assist in protein folding and degradation of damaged proteins.

Furthermore, the covalent modification of specific signaling proteins can lead to the activation or inhibition of signaling cascades. For instance, many proteins involved in signal transduction pathways contain reactive cysteine residues that are sensitive to modification. The interaction of this compound with such proteins could lead to widespread changes in cellular signaling, providing a means to study the connectivity and regulation of these pathways.

The cell also possesses detoxification mechanisms to handle electrophilic compounds. These can involve enzymatic conjugation of the compound to endogenous molecules like glutathione, facilitating its export from the cell. Studying these detoxification pathways in response to this compound could provide insights into the cellular mechanisms for handling reactive electrophiles.

Structural Characterization Methodologies for N 2 Bromopropionyl Dl Norvaline and Its Complexes

X-ray Crystallography

Determination of Solid-State Molecular Structure

To date, the specific crystal structure of N-(2-Bromopropionyl)-DL-norvaline has not been reported in publicly accessible crystallographic databases. However, were the compound to be crystallized, X-ray diffraction analysis would be the primary method to establish its solid-state architecture. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to generate an electron density map, from which the atomic positions can be determined. For the parent amino acid, DL-norvaline, studies have revealed that it undergoes solid-state phase transitions at different temperatures, leading to significant rearrangements of its side chain. nih.gov Similar detailed analysis for this compound would be invaluable.

Co-crystallization Studies with Protein Targets

Co-crystallization of this compound with a protein target would be a key step in understanding its mode of interaction at a molecular level. This technique is instrumental in structure-based drug design. nih.gov By determining the crystal structure of the complex, researchers can visualize the precise binding orientation of the ligand within the protein's active site, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. Currently, there are no published studies detailing the co-crystallization of this compound with any protein targets.

Advanced Spectroscopic Techniques

Spectroscopic methods are crucial for probing the structural features of molecules in various states.

Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. nih.gov While specific NMR data for this compound are not available, a standard analysis would involve ¹H and ¹³C NMR spectroscopy.

For the parent compound, DL-norvaline, ¹H NMR spectral data is available, showing characteristic chemical shifts for its protons. chemicalbook.com For this compound, one would expect to observe signals corresponding to the norvaline backbone, the bromopropionyl group, and the amide proton. The coupling patterns and chemical shifts would provide information about the connectivity and chemical environment of the atoms. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to determine through-space proximities between protons, offering insights into the molecule's preferred conformation in solution. nih.gov

A hypothetical ¹H NMR data table for this compound would include expected chemical shift ranges for the different proton environments.

Proton Environment Expected Chemical Shift (ppm)
Amide NH7.5 - 8.5
Norvaline α-CH4.0 - 4.5
Bromopropionyl α-CH4.2 - 4.7
Norvaline β-CH₂1.6 - 1.9
Norvaline γ-CH₂1.3 - 1.5
Bromopropionyl CH₃1.7 - 2.0
Norvaline δ-CH₃0.8 - 1.0

Similarly, a ¹³C NMR spectrum would provide information about each carbon atom in the molecule. The derivatization of amino acids, such as N-acetylation, has been shown to yield well-resolved peaks in ¹³C NMR spectra, allowing for the identification of individual amino acids in a mixture. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the presence of specific functional groups. For this compound, key vibrational bands would be expected for the amide group (amide A, I, and II bands), the carboxylic acid group, and the C-Br bond.

While specific IR and Raman spectra for this compound are not published, analysis of related compounds suggests characteristic frequency ranges for these groups. researchgate.netnih.gov For instance, the amide I band (primarily C=O stretching) typically appears around 1650 cm⁻¹, while the N-H stretching of the amide is observed in the region of 3300 cm⁻¹. researchgate.netnih.gov Raman spectroscopy can be particularly useful for observing vibrations of the carbon backbone and the C-Br bond. nih.govarxiv.org

Mass Spectrometry-Based Structural Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass-to-charge units (m/z). libretexts.orglibretexts.org This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would yield structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern can help to confirm the sequence of atoms within the molecule. While the mass spectrum of the parent DL-norvaline is known nist.govnist.gov, specific mass spectrometric data for its N-(2-Bromopropionyl) derivative is not currently available in the literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural characterization of this compound. It provides the necessary accuracy to determine the precise molecular weight, which in turn confirms the elemental formula of the compound. The molecular formula of this compound is C8H14BrNO3, corresponding to a formula weight of 252.10566 g/mol . chemicalbook.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision, enabling the confident differentiation of molecules with very similar nominal masses.

Beyond precise mass determination, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing valuable insights into its chemical structure. While specific fragmentation data for this compound is not extensively published, general principles of peptide and amino acid derivative fragmentation can be applied. The fragmentation patterns would likely reveal characteristic losses corresponding to the bromine atom, the propionyl group, and portions of the norvaline backbone. This detailed fragmentation analysis serves as a structural fingerprint, confirming the connectivity of the atoms within the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H14BrNO3 chemicalbook.com
Formula Weight252.10566 g/mol chemicalbook.com
CAS Number7154-28-1 chemicalbook.com

Proteomic Approaches for Characterizing Compound-Protein Adducts

Identifying the protein targets of reactive compounds like this compound is crucial for understanding its mechanism of action. Chemical proteomic approaches are powerful tools for the identification and characterization of these covalent adducts. nih.gov These methods typically involve the treatment of cell lysates or purified proteins with the compound of interest, followed by a series of steps to isolate and identify the modified proteins and the specific sites of modification.

A common strategy involves a "bottom-up" proteomics workflow. researchgate.net In this approach, proteins that have formed adducts with this compound are digested into smaller peptides using a protease, such as trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the adducted peptide will be increased by the mass of the N-(2-propionyl)-DL-norvaline moiety (the mass of the original compound minus the mass of the leaving group, bromine).

Specialized mass spectrometry search algorithms, sometimes referred to as "open-mass" or "unrestricted" searches, are particularly useful for identifying peptides with unexpected modifications, such as those formed by xenobiotic adduction. nih.gov These algorithms can identify peptides that have a mass shift corresponding to the covalent addition of the compound, even if the exact nature of the modification is not known beforehand. Once a modified peptide is identified, the MS/MS fragmentation data can be used to pinpoint the exact amino acid residue that has been modified. This is achieved by observing which fragment ions retain the mass of the adduct.

Integrated metabolomic and proteomic approaches can further enhance the identification of covalent inhibitors and their protein targets from complex mixtures. unimi.it By first characterizing the small molecules present and then searching for corresponding mass shifts in protein digests, researchers can correlate a specific compound with a protein modification.

Table 2: Common Amino Acid Residues Targeted by Reactive Compounds

Amino AcidSide Chain NucleophilePotential for Adduction
CysteineThiol (-SH)High
Lysine (B10760008)Amine (-NH2)Moderate
HistidineImidazole (B134444) ringModerate
SerineHydroxyl (-OH)Low
ThreonineHydroxyl (-OH)Low

This table outlines common nucleophilic amino acid residues that are potential targets for covalent modification by reactive compounds. The high reactivity of the thiol group in cysteine often makes it a primary target for electrophilic compounds.

Analytical Method Development and Validation for N 2 Bromopropionyl Dl Norvaline

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating N-(2-Bromopropionyl)-DL-norvaline from related substances, impurities, or matrix components. The choice of technique depends on the specific analytical goal, such as quantification, purity assessment, or the separation of stereoisomers.

Ultra-High Performance Liquid Chromatography (UHPLC) for Quantification and Purity Assessment

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the analysis of N-acyl-amino acids like this compound. By utilizing columns with sub-2 µm particles, UHPLC offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. jasco-global.comjascoinc.com A typical UHPLC method for the quantification and purity assessment of this compound would involve a reversed-phase column, such as a C18, and a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govnih.gov

For accurate quantification, an internal standard, such as a structurally similar but chromatographically distinct compound, may be employed to compensate for variations in sample injection and detector response. nih.gov The method would be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) to ensure reliable results. nih.gov Purity assessment involves the separation and detection of any potential impurities, such as starting materials, byproducts, or degradation products. High-resolution mass spectrometry coupled with UHPLC can provide definitive identification of these impurities. nih.govnih.gov

A study on the analysis of the non-canonical amino acids norleucine and norvaline using UHPLC demonstrated excellent sensitivity, with limits of detection ranging from 0.06 to 0.17 pmol per injection. nih.gov This level of sensitivity is crucial for detecting trace-level impurities.

Example UHPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase, <2 µm particle size (e.g., 2.1 x 100 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of the main compound and impurities
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detection UV at 210-220 nm or Mass Spectrometry (MS)

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a viable alternative for the analysis of this compound, provided the compound is first converted into a volatile derivative. nih.govacs.org Direct GC analysis is challenging due to the low volatility and polar nature of the amino acid moiety, which can lead to decomposition in the injector port. thermofisher.comsigmaaldrich.com

Derivatization is therefore a critical step. sigmaaldrich.com A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) groups, increasing volatility. thermofisher.com Another method involves esterification of the carboxyl group followed by acylation of the amino group. For instance, N-trifluoroacetyl-O-alkyl ester derivatives have been successfully used for the GC analysis of various amino acids. nih.gov

Once derivatized, the compound can be separated on a suitable capillary column, often with a non-polar or medium-polarity stationary phase. thermofisher.com Flame Ionization Detection (FID) is a common detection method, although Mass Spectrometry (MS) provides greater specificity and structural information. researchgate.net A comprehensive two-dimensional GC (GCxGC) method has been shown to resolve a large number of amino acid derivatives, including enantiomeric pairs, with high sensitivity. nih.gov

Example GC Derivatization and Analysis Parameters:

StepReagent/Condition
Derivatization N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a two-step esterification/acylation
Column Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Temperature Program Ramped from a low initial temperature to a high final temperature to elute all derivatives
Injector Temperature 250 - 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a racemic mixture (containing both D and L enantiomers of norvaline), chiral chromatography is essential for determining the enantiomeric excess (ee) of a sample, which is a critical parameter in stereospecific synthesis or resolution processes. mdpi.com This technique separates the two enantiomers, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. springernature.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.com For this compound, a CSP that can form diastereomeric complexes with the analytes through hydrogen bonding, dipole-dipole interactions, and steric hindrance would be suitable.

Alternatively, an indirect method can be used where the enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral column. liberty.edu However, direct chiral separation is often preferred as it avoids the extra derivatization step and potential for kinetic resolution issues. sigmaaldrich.com The enantiomeric ratio is determined by comparing the peak areas of the two separated enantiomers. mdpi.com Mass spectrometry can also be employed to determine enantiomeric excess by observing the differing fragmentation patterns or reaction rates of diastereomeric complexes. ucdavis.edu

Example Chiral HPLC Method Parameters:

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based or Cyclodextrin-based)
Mobile Phase A mixture of an organic modifier (e.g., methanol (B129727), ethanol, or acetonitrile) and an aqueous buffer. The pH and ionic strength are optimized for resolution.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Often sub-ambient to enhance enantioselectivity
Detection UV at 210-220 nm or Circular Dichroism (CD)

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. shimadzu.co.kr For this compound, derivatization can enhance detectability, particularly for spectroscopic methods, and improve chromatographic performance.

Pre-Column Derivatization Protocols for Amino Acid Moieties

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the chromatographic system. jasco-global.comshimadzu.com This is a widely used strategy in amino acid analysis to attach a chromophore or fluorophore to the amino acid moiety, thereby increasing its response to UV or fluorescence detectors. jascoinc.comyoutube.com

Several reagents are available for the derivatization of the amino group in this compound. O-phthalaldehyde (OPA) in the presence of a thiol is a popular choice as it reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. jascoinc.comrsc.org Another common reagent is 9-fluorenylmethyl chloroformate (FMOC), which also yields highly fluorescent derivatives. shimadzu.com The choice of reagent depends on the desired sensitivity and the compatibility with the chromatographic system. Automated pre-column derivatization systems are also available, which improve reproducibility and sample throughput. shimadzu.com

A study on the analysis of N-acyl amino acid surfactants utilized 2,4′-dibromoacetophenone to derivatize the carboxylic acid group, yielding esters suitable for spectrophotometric detection. researchgate.netmdpi.com

Common Pre-Column Derivatization Reagents:

ReagentDetection MethodAdvantages
o-Phthalaldehyde (OPA) Fluorescence, UVRapid reaction, high sensitivity
9-Fluorenylmethyl chloroformate (FMOC) FluorescenceStable derivatives, reacts with primary and secondary amines
Dansyl chloride FluorescenceHigh quantum yield, stable derivatives
Phenylisothiocyanate (PITC) UVForms stable derivatives suitable for reversed-phase HPLC

Fluorescent and UV-Active Tagging for Spectroscopic Detection

The introduction of a fluorescent or UV-active tag onto the this compound molecule significantly enhances its detectability by spectroscopic methods. nih.gov Most amino acids, unless they contain an aromatic ring, have poor UV absorbance at wavelengths typically used in HPLC. shimadzu.co.krshimadzu.com

Fluorescent tagging is particularly advantageous due to its high sensitivity and selectivity. shimadzu.com Reagents like 4,7-Phenanthroline-5,6-dione (phanquinone) and 2,3-naphthalenedicarboxaldehyde (NDA) have been used as fluorogenic labeling reagents for amino acids. nih.govmdpi.com Phanquinone derivatization, for example, results in stable derivatives that can be separated by HPLC and detected fluorometrically. nih.gov The use of fluorescent tags can lower the limits of detection to the femtomole level. mdpi.com

UV-active tagging involves attaching a molecule with a strong chromophore. While generally less sensitive than fluorescence, UV detection is more universally available in HPLC systems. shimadzu.com The derivatization of N-acyl amino acids with 2,4′-dibromoacetophenone introduces a bromophenacyl group, which has strong UV absorbance, allowing for sensitive detection. mdpi.com The choice between a fluorescent and a UV-active tag depends on the required sensitivity of the assay and the available instrumentation.

Comparison of Detection Methods after Tagging:

Detection MethodSensitivitySelectivityConsiderations
Fluorescence Very High (fmol to amol)HighRequires a fluorescent tag and a fluorescence detector. Can be susceptible to quenching.
UV-Visible Moderate (pmol to nmol)ModerateRequires a UV-active tag and a UV-Vis or PDA detector. More universal.

Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis of this compound, particularly within complex sample matrices or for the characterization of related substances, necessitates the use of powerful hyphenated analytical techniques. These methods combine the separation capabilities of chromatography with the sensitive and selective detection power of mass spectrometry, providing robust platforms for both identification and quantification.

LC-MS/MS for Identification and Quantification in Complex Mixtures

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the selective detection and precise quantification of non-volatile compounds like this compound in intricate biological or chemical matrices. Its high sensitivity and specificity make it ideal for trace-level analysis without extensive sample purification.

Detailed Research Findings:

The development of a successful LC-MS/MS method involves the careful optimization of both chromatographic separation and mass spectrometric detection. For compounds similar to this compound, reversed-phase chromatography is a common approach. Columns such as C8 or C18 are often employed to separate the analyte from matrix components based on hydrophobicity. nih.gov The mobile phase typically consists of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve ionization) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode to achieve efficient separation. nih.govelsevierpure.com

Detection by tandem mass spectrometry is generally performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov this compound can be ionized in either positive or negative mode, and the optimal mode is determined empirically. In positive mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion. In negative mode, the deprotonated molecule [M-H]⁻ would be the precursor.

Quantification is achieved using the selected reaction monitoring (SRM) mode, where the precursor ion is isolated and fragmented in the collision cell to produce specific product ions. This transition from a specific precursor to a specific product ion is highly selective, minimizing interference from co-eluting matrix components. nih.gov For robust quantification, a stable isotope-labeled internal standard is often synthesized and used to correct for matrix effects and variations in instrument response. nih.gov Method validation typically demonstrates linearity, accuracy, precision, and defines the limits of detection (LOD) and quantification (LOQ). elsevierpure.comnih.govrug.nl

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical yet scientifically plausible parameters based on the compound's structure and common analytical practices.

ParameterConditionRationale
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte in a gradient program.
Ionization ModeElectrospray Ionization (ESI), PositiveThe amide and carboxylic acid groups can be readily protonated.
Precursor Ion [M+H]⁺m/z 252.0/254.0Corresponds to the protonated molecule, showing the characteristic isotopic pattern of bromine (79Br/81Br).
Product Ion 1 (Quantifier)m/z 134.1Hypothesized fragment corresponding to the loss of the bromopropionyl group.
Product Ion 2 (Qualifier)m/z 88.1Hypothesized fragment corresponding to the norvaline backbone after further fragmentation.
Internal StandardThis compound-d7Co-elutes with the analyte and corrects for matrix effects and analytical variability.

GC-MS for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid group, GC-MS is invaluable for characterizing volatile impurities, precursors, or thermal degradation products. mdpi.com

Detailed Research Findings:

For the analysis of the intact molecule or related non-volatile amino acid compounds, a chemical derivatization step is mandatory to increase volatility and thermal stability. mdpi.comnih.gov This typically involves a two-step procedure where the carboxylic acid group is esterified (e.g., with methanol to form a methyl ester) and any reactive amine groups are acylated. mdpi.com Since the amine in this compound is already acylated, only esterification of the carboxyl group would be required.

However, the primary application of GC-MS in this context is often the characterization of unknown volatile products that may arise during synthesis or storage. The sample can be analyzed directly by techniques such as headspace or thermal desorption GC-MS to identify these volatiles. Separation is achieved on a capillary column (e.g., a DB-5ms or similar), and compounds are identified based on their mass spectra by comparison with spectral libraries (like NIST) and their retention times. mdpi.com This is crucial for understanding degradation pathways or for profiling the purity of a sample. For instance, thermal stress during GC analysis could potentially lead to the elimination of hydrogen bromide (HBr) or decarboxylation, and GC-MS would be the ideal technique to identify these breakdown products. nih.gov

Table 2: Potential Volatile Products of this compound Amenable to GC-MS Analysis This table lists hypothetical degradation or related volatile compounds and their expected analytical characteristics.

Potential Volatile ProductPlausible OriginAnalytical ApproachCharacteristic Mass Fragments (m/z)
2-Bromopropionic acidSynthesis precursor or hydrolysis productDerivatization (e.g., silylation) followed by GC-MSFragments corresponding to the derivatized molecule.
Norvaline derivativesHydrolysis productTwo-step derivatization (esterification/acylation) followed by GC-MS. mdpi.comCharacteristic fragments of the specific norvaline derivative formed. nih.gov
PyrazinesPotential thermal degradation productHeadspace GC-MSCharacteristic aromatic ring fragments. nih.gov
Pyrrolidinone derivativeIntramolecular cyclization (thermal)Direct injection or thermal desorption GC-MSMolecular ion and fragments showing loss of side chain.

Future Directions and Emerging Research Avenues for N 2 Bromopropionyl Dl Norvaline

Design and Synthesis of Novel Analogs with Enhanced Specificity

The development of N-(2-Bromopropionyl)-DL-norvaline analogs represents a promising avenue for creating molecules with high target specificity and tailored reactivity. The core structure can be systematically modified at two key positions: the amino acid side chain and the electrophilic "warhead."

Modification of the Norvaline Moiety: The linear propyl side chain of norvaline offers a basic scaffold for interaction with protein binding pockets. lifetein.com Future synthesis could focus on creating a library of analogs by altering this side chain to enhance binding affinity and selectivity for specific protein targets. Enantiopure noncanonical amino acids are valuable building blocks in medicinal chemistry and chemical biology for creating peptides with enhanced properties. uniurb.it Strategies could include:

Varying Chain Length and Branching: Synthesizing analogs with shorter (e.g., alanine, aminobutyric acid) or longer (e.g., norleucine) linear alkyl side chains. Introducing branching (e.g., valine, isoleucine) could probe steric constraints within a target's active site.

Introducing Cyclic Structures: Replacing the propyl group with cyclic structures like cyclopropyl or cyclohexyl could restrict conformational flexibility, potentially leading to higher binding affinity.

Incorporating Functional Groups: Adding functional groups such as hydroxyl, phenyl, or carboxyl groups to the side chain could introduce new hydrogen bonding or electrostatic interactions with a target protein.

Tuning the Electrophilic Warhead: The 2-bromopropionyl group serves as a reactive handle for covalent modification of nucleophilic amino acid residues (e.g., cysteine, lysine) on proteins. nbinno.comguidechem.com The reactivity of this "warhead" can be fine-tuned to balance target engagement with off-target effects. Research could explore replacing the bromine atom with other halogens (e.g., chlorine, iodine) to modulate its reactivity as a leaving group. Alternatively, replacing the α-haloamide altogether with other electrophiles like acrylamides or vinyl sulfones could provide different reactivity profiles and target selectivities. nih.gov

The synthesis of these analogs would likely follow established methods of N-acylation, where the desired norvaline analog is reacted with a corresponding activated carboxylic acid, such as 2-bromopropionyl bromide, often in the presence of a base. researchgate.net

Analog Design StrategyRationaleExample Modification
Varying Amino Acid Side ChainTo optimize steric and hydrophobic interactions within the target binding pocket.Replace norvaline with leucine (B10760876) or cyclohexylalanine.
Modifying Electrophile ReactivityTo tune the rate of covalent bond formation and reduce off-target reactivity.Replace 2-bromopropionyl with 2-chloropropionyl or acryloyl.
Introducing Functional GroupsTo create new specific interactions (e.g., hydrogen bonds) with the target.Synthesize analogs from hydroxy-norvaline or aspartic acid.
Altering StereochemistryTo probe the chiral environment of the binding site.Use enantiomerically pure L-norvaline or D-norvaline instead of the DL-racemic mixture.
Table 1. Proposed Strategies for the Design of this compound Analogs.

Integration into Chemical Biology Tools and Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful technology that uses chemical probes to assess the functional state of enzymes in complex biological systems. nih.gov Activity-based probes (ABPs) are small molecules that covalently bind to the active site of enzymes, allowing for their detection and identification. chemicalprobes.org These probes typically have a tripartite structure: a reactive group (warhead), a recognition element, and a reporter tag. nih.gov

This compound is an ideal scaffold for the development of novel ABPs.

Warhead: The 2-bromopropionyl group can function as an electrophilic warhead, targeting nucleophilic residues in an enzyme's active site. chemicalprobes.org This type of α-haloamide electrophile is known to form covalent bonds with specific amino acids on target proteins. acs.org

Recognition Element: The DL-norvaline portion can act as a recognition element, providing initial binding affinity and selectivity for certain classes of enzymes, such as proteases or acyltransferases, that recognize amino acid structures.

Reporter Tag Integration: To function as a probe, a reporter tag must be incorporated into the structure. This could be achieved by modifying the norvaline side chain or by synthesizing the molecule with a norvaline analog that already contains a handle for "click chemistry," such as an azide or alkyne. This handle allows for the subsequent attachment of a reporter tag, such as:

A Fluorophore (e.g., fluorescein, rhodamine): For visualization of target proteins via fluorescence microscopy or in-gel analysis.

An Affinity Tag (e.g., biotin): For the enrichment and subsequent identification of target proteins using mass spectrometry. chemicalprobes.org

The development of an ABP based on this scaffold would enable researchers to profile the activity of enzymes that recognize norvaline-like structures, providing valuable insights into their biological roles.

Electrophilic WarheadTarget Residue(s)Reactivity ProfileReference Application
α-Haloamides (e.g., 2-bromopropionyl)Cysteine, Lysine (B10760008), HistidineModerately reactive, good for targeted covalent inhibitors.UFMylation Activity-Based Probes. acs.org
AcrylamidesCysteineHighly reactive Michael acceptor.Screening against cysteine proteases. nih.gov
PhenylphosphinatesSerineMimics the tetrahedral intermediate of serine protease catalysis.Probes for neutrophil serine proteases. nih.gov
EpoxidesCysteine, Aspartate, GlutamateRing-opening reaction forms a stable bond.UFM1-derived probes. acs.org
Table 2. Comparison of Electrophilic Warheads for Activity-Based Probes.

Exploration of Reactivity in Advanced Organic Transformations

The bifunctional nature of this compound, possessing both an electrophilic α-bromo group and a secondary amide, makes it a potentially versatile building block for advanced organic synthesis.

Future research could explore its utility in various transformations:

Nucleophilic Substitution: The bromine atom is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a wide array of functional groups at the α-position. nbinno.comguidechem.com This could be used to synthesize libraries of compounds with diverse functionalities for screening purposes.

Intramolecular Cyclization: Depending on the nature of the norvaline side chain in rationally designed analogs, intramolecular cyclization reactions could be explored. For example, an analog with a terminal nucleophile on the side chain could undergo cyclization to form heterocyclic structures, which are common motifs in pharmaceuticals.

Transition Metal-Catalyzed Cross-Coupling: The C-Br bond could potentially participate in cross-coupling reactions, although this is less common for α-bromo amides compared to aryl or vinyl halides. Research could investigate novel catalytic systems to enable such transformations, further expanding the synthetic utility of the scaffold.

Radical Reactions: The α-bromo position could serve as a precursor for radical generation, enabling participation in radical-based C-C bond-forming reactions.

By exploring these and other transformations, this compound and its analogs could become valuable intermediates for constructing complex molecules and natural product-like scaffolds. mdpi.com

Development of Robust Analytical Platforms for High-Throughput Screening

To identify the biological targets of this compound and its future analogs, robust high-throughput screening (HTS) platforms are essential. nih.gov Given the compound's nature as a covalent modifier, screening platforms must be capable of detecting irreversible interactions.

Future efforts should focus on developing and implementing the following HTS strategies:

Mass Spectrometry-Based Screening: Intact protein mass spectrometry is a powerful method for identifying covalent inhibitors. nih.gov An HTS workflow could involve incubating the compound with a library of purified proteins or complex cell lysates, followed by rapid mass analysis to detect a mass shift corresponding to the covalent adduction of the compound to a protein. nih.gov This approach directly confirms covalent binding. mdpi.com

Activity-Based Protein Profiling (ABPP) Screening: As discussed, if the compound is developed into a tagged ABP, it can be used to screen entire proteomes for targets. In a competitive screening format, a library of other small molecules could be screened for their ability to prevent the labeling of a target protein by the ABP, thereby identifying new inhibitors.

Phenotypic Screening: Covalent compound libraries can be screened against cell lines to identify molecules that induce a specific phenotype, such as cell death in cancer cells. nih.gov Hits from this screen can then be further investigated using chemoproteomic methods to identify the protein targets responsible for the observed effect.

The development of these platforms will be crucial for moving from the rational design of analogs to the identification and validation of their biological targets, a key step in the drug discovery process. bioascent.com

Screening PlatformPrincipleKey AdvantageConsiderations
Intact Protein Mass SpectrometryDetects the mass increase of a target protein upon covalent modification. mdpi.comDirectly confirms covalent binding and provides stoichiometry.Requires specialized instrumentation; can be lower throughput.
Fluorescence-Based Thiol Reactivity AssayMeasures the decrease in free thiols in a protein sample after incubation with the covalent compound.High-throughput and compatible with standard plate readers.Indirect; may not distinguish between specific and non-specific reactivity.
Competitive Activity-Based Protein Profiling (ABPP)Screen for compounds that compete with a specific ABP for binding to its target enzyme.Identifies compounds that bind to the active site of a known target.Requires a validated ABP for the target of interest.
Cellular Phenotypic ScreeningIdentifies compounds that cause a desired biological effect in cells (e.g., cytotoxicity). nih.govDiscovers compounds with relevant biological activity without prior knowledge of the target.Target deconvolution is a significant downstream challenge.
Table 3. High-Throughput Screening Platforms for Covalent Modifiers.

Q & A

Q. What are the established synthetic routes for N-(2-Bromopropionyl)-DL-norvaline, and what reaction conditions are critical for high yields?

The synthesis of bromoacyl-amino acid derivatives like N-(2-Bromopropionyl)-DL-norvaline typically involves acylation of DL-norvaline with 2-bromopropionyl bromide under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system). Key steps include:

  • Amino acid activation : DL-norvaline is dissolved in a basic aqueous solution (e.g., NaOH) to deprotonate the amino group.
  • Acylation : 2-bromopropionyl bromide is added dropwise to the cooled (0–5°C) reaction mixture to minimize hydrolysis. The reaction is stirred vigorously to ensure interfacial contact.
  • Isolation : The product precipitates upon acidification (e.g., HCl) and is purified via recrystallization.

Q. Critical factors :

  • Temperature control (<10°C) to suppress side reactions (e.g., bromide hydrolysis).
  • Stoichiometric excess of 2-bromopropionyl bromide (1.2–1.5 equivalents) for complete acylation.
  • Use of anhydrous solvents (e.g., THF or dichloromethane) to avoid competing hydrolysis pathways .

Q. Which analytical techniques are most reliable for characterizing this compound?

Primary methods :

  • GC-MS : Derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) enables analysis of volatile derivatives. Key parameters include:
    • Column: InertCap 5MS/NP (30 m × 0.25 mm).
    • Temperature gradient: 80°C to 330°C at 15°C/min.
    • Retention time: ~430 seconds (observed for DL-norvaline derivatives under similar conditions) .
  • HPLC with internal standardization : Use DL-norvaline as an internal standard (e.g., 0.5 mM in calibration curves) to quantify impurities or degradation products. Retention times and peak areas are compared against reference standards .

Validation : Cross-check with NMR (¹H/¹³C) to confirm bromopropionyl group integration and stereochemical purity.

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound as an arginase inhibitor be resolved?

Discrepancies in inhibitory potency may arise from:

  • Assay conditions : Arginase activity is pH-dependent (optimal at pH 9.5). Ensure consistent buffer systems (e.g., 50 mM Tris-HCl) and substrate concentrations (e.g., 10 mM L-arginine).
  • Enzyme isoforms : Test against both arginase I (liver) and arginase II (extrahepatic) isoforms, as selectivity varies with structural modifications.
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition kinetics. DL-norvaline derivatives typically exhibit non-competitive inhibition (binding to allosteric sites) .

Troubleshooting : Include positive controls (e.g., Piceatannol 3'-O-glucoside, IC₅₀ ~11 µM for arginase II) and validate with orthogonal assays (e.g., urea quantification via colorimetry) .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

Racemization during acylation can be mitigated by:

  • Low-temperature reactions : Maintain ≤5°C to reduce base-catalyzed racemization.
  • Silylation techniques : Pre-silylate DL-norvaline with chlorotrimethylsilane (TMSCl) to protect the amino group before acylation, achieving near-quantitative yields with minimal stereochemical loss .
  • Chiral HPLC : Post-synthesis purification using chiral columns (e.g., Chiralpak IA) with mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve enantiomers .

Q. How does this compound compare to other arginase inhibitors in modulating macrophage polarization?

Comparative studies require:

  • Dose-response profiling : Test inhibitory activity (IC₅₀) in macrophage cultures (e.g., RAW 264.7 cells) under LPS/IFN-γ stimulation.
  • Pathway analysis : Assess downstream effects via Western blot (e.g., ERK, p38 MAPK, and STAT3 phosphorylation) to confirm mechanistic divergence from inhibitors like Broussonin E (targeting MAPK pathways) .
  • Functional assays : Measure nitric oxide (NO) production and urea levels to correlate inhibition with anti-inflammatory outcomes .

Q. What computational methods predict the stability of this compound in physiological buffers?

In silico approaches :

  • Molecular dynamics (MD) simulations : Simulate hydrolysis kinetics in aqueous environments (e.g., PBS at pH 7.4) using force fields like AMBER or CHARMM.
  • Density functional theory (DFT) : Calculate activation energies for bromide displacement or ester hydrolysis. Validate with experimental HPLC stability studies (e.g., 37°C, 24-hour time course) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.